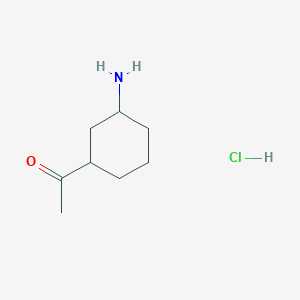

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride

説明

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO It is known for its unique structure, which includes an aminocyclohexyl group attached to an ethanone moiety

特性

IUPAC Name |

1-(3-aminocyclohexyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h7-8H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRQHXVUSCZRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955493-68-1 | |

| Record name | 1-(3-aminocyclohexyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride can be synthesized through multiple synthetic routes. One common method involves the reaction of aminocyclohexane with ethyl acetate to form the intermediate product. This intermediate then undergoes amidation and chlorination reactions to yield the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

化学反応の分析

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with electrophilic reagents. In a representative reaction (Scheme 1, ), chloroacetyl chloride reacts with the amino group under Friedel-Crafts conditions (AlCl₃ in CH₂Cl₂ at 0–50°C), yielding 2-chloro-1-{2-hydroxy-5-[(1-hydroxyethyl)amino]cyclohexyl}ethan-1-one. Workup with ethyl acetate extraction provided moderate yields, though exact values were unspecified .

Key conditions :

| Reagent | Solvent | Temperature | Catalyst |

|---|---|---|---|

| Chloroacetyl chloride | CH₂Cl₂ | 0°C → 50°C | AlCl₃ |

Urea/Thiourea Formation

The amine reacts with isocyanates/isothiocyanates to form ureas/thioureas. In a study targeting soluble epoxide hydrolase inhibitors ( ), the compound’s amine group reacted with 4-(trifluoromethyl)phenyl isothiocyanate in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The thiourea product exhibited moderate inhibitory activity (IC₅₀ = 138 nM) .

-

Reagents : 4-(trifluoromethyl)phenyl isothiocyanate, Et₃N

-

Solvent : DCM

-

Yield : Crude product isolated as a yellow solid (369 mg from 250 mg starting material) .

Reductive Alkylation

Amino group participation in reductive alkylation is demonstrated in a synthesis of polycyclic amines ( ). Acetaldehyde was condensed with the amine under methanol/4Å molecular sieves, followed by NaBH₄ reduction at 0°C. The reaction achieved a 14% yield after chromatography .

Optimized protocol :

-

Condensation: Acetaldehyde, 4Å MS, MeOH, RT

-

Reduction: NaBH₄, 0°C → RT

-

Purification: Flash chromatography (10% EtOAc in petroleum ether) .

Stability in Microsomal Assays

While not a synthetic reaction, metabolic stability studies in human/mouse/rat microsomes revealed rapid degradation of ureas derived from this scaffold, highlighting susceptibility to oxidative enzymes .

Comparative Reactivity Data

Structural Influences on Reactivity

-

Amino group : Steric hindrance from the cyclohexyl ring slows acylation kinetics compared to linear amines .

-

Ketone : The electron-withdrawing effect of the adjacent carbonyl group enhances amine nucleophilicity in polar aprotic solvents .

This compound’s bifunctional reactivity makes it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes via hydrogen-bonding interactions . Experimental protocols emphasize anhydrous conditions and chromatographic purification to isolate products effectively .

科学的研究の応用

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .

類似化合物との比較

- 1-(3-Aminocyclohexyl)propan-1-one hydrochloride

- 1-(3-Aminocyclohexyl)butan-1-one hydrochloride

- 1-(3-Aminocyclohexyl)pentan-1-one hydrochloride

Comparison: 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction profiles with biological targets .

生物活性

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : C₈H₁₅ClN₁O

- SMILES : CC(=O)C1CCCC(C1)N

- InChI : InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its structural features. Research indicates that it may function as an enzyme inhibitor and has potential applications in treating various diseases.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways and affecting cellular functions. This inhibition can lead to therapeutic effects in conditions such as cancer and bacterial infections.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 |

| Vancomycin-resistant Enterococcus (VRE) | 1.0 |

| Escherichia coli | 2.0 |

These results indicate that the compound possesses significant antibacterial activity, especially against resistant strains.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 0.126 |

| A549 (lung cancer) | 0.250 |

The compound demonstrated a selective toxicity profile, with a higher potency against tumor cells compared to non-cancerous cells, suggesting its potential for targeted cancer therapy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(3-Aminocyclohexyl)-butanoic acid | Enzyme inhibitor | |

| N-(3-Aminopropyl)-cyclohexanecarboxamide | Antibacterial and anticancer |

This comparison highlights the unique properties of this compound, particularly its dual activity as both an antibacterial and an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(3-aminocyclohexyl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : React 3-aminocyclohexanone with acetyl chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Optimize pH (4–6) and temperature (25–40°C) to minimize side products like over-alkylation .

- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine group. Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : Use - and -NMR to confirm the presence of the cyclohexylamine proton (δ 1.2–2.1 ppm) and ketone carbonyl (δ 205–210 ppm). --HSQC can resolve amine proton coupling .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and chloride adducts .

- X-ray crystallography : If crystals are obtained, use SHELXL for structure refinement. Optimize crystal growth via vapor diffusion with ethanol/water mixtures .

Q. What safety protocols are essential during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation from the hydrochloride salt .

- Storage : Store in airtight containers at –20°C under desiccant (silica gel) to prevent hygroscopic degradation. Monitor for discoloration or clumping, which indicate decomposition .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELX?

- SHELXL refinement : Apply the PART instruction to model disordered cyclohexyl rings. Use ISOR and DELU restraints to stabilize thermal motion parameters.

- Hydrogen bonding : Analyze O–H···Cl and N–H···O interactions with PLATON to validate hydrogen-bond networks. Refine hydrogen atoms using riding models .

Q. How should researchers address contradictions between spectroscopic and computational data?

Q. What experimental design considerations are critical for pharmacological studies?

- Solubility optimization : Test solvents (DMSO, saline) for in vitro assays. For low aqueous solubility (<1 mg/mL), use cyclodextrin inclusion complexes or micellar formulations .

- Dose-response assays : Design with negative controls (e.g., scrambled amine analogs) to isolate target effects. Validate via LC-MS quantification of cellular uptake .

Q. How can stability under physiological conditions be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。